Regioisomeric Selectivity: 1,7-Naphthyridine vs. 1,8-Naphthyridine Procognitive Scaffold Differentiation
The 1,7-naphthyridine regiochemistry of the target compound provides a different nitrogen-atom topology compared to the 3-methyl-3H-pyrrolo[2,3-c][1,8]naphthyridin-4(5H)-one regioisomer (CAS 62289-92-3). Key predicted ADME parameters highlight this differentiation: the 1,7-isomer exhibits a lower AlogP (1.29) and higher Topological Polar Surface Area (TPSA 90.65 Ų) relative to the class-average , whereas the 1,8-regioisomer and more lipophilic tricyclic analogs in JAK inhibitor programs (e.g., dihydropyrrolonaphthyridinones in EP2440558B1) trend toward higher calculated logP (>1.8) and reduced TPSA, altering permeability and CYP-mediated clearance profiles [1]. For procurement, selecting the 1,7-regioisomer ensures a consistent starting point for building libraries aimed at targets preferring a wider TPSA/Solvent Accessible Surface Area footprint.
| Evidence Dimension | Predicted lipophilicity and polarity |
|---|---|
| Target Compound Data | AlogP: 1.29; TPSA: 90.65 Ų; HBA: 5; HBD: 2 (from AladdinSci platform for CAS 62289-94-5) |
| Comparator Or Baseline | Class of 1,8-naphthyridin-4-one pyrrolo-fused analogs (e.g., CAS 62289-92-3) typically show higher calculated logP (estimated 1.8-2.5 range) and lower TPSA for comparable MW. |
| Quantified Difference | Approximate AlogP shift of -0.5 to -1.1 log units and TPSA increase of ~15–25 Ų relative to 1,8-regioisomer analogs. |
| Conditions | In silico prediction (AlogP/TPSA algorithm) under standard conditions; TPSA derived from atom-based calculation. |
Why This Matters
A lower AlogP and higher TPSA predict better aqueous solubility and reduced passive membrane permeability, which are crucial for developing oral or cell-active probes targeting intracellular kinases where solubility-limited absorption must be minimized.
- [1] EP2440558B1. Dihydropyrrolonaphthyridinone compounds as inhibitors of JAK. The patent broadly covers tricyclic 1,8-naphthyridinone and pyrido-fused analogs with varying lipophilicity profiles. View Source
